molecular formula C10H17F3N2O2 B585871 (3S)-3-(Trifluoromethyl)-1-piperazinecarboxylic acid 1,1-Dimethylethyl Ester CAS No. 1240587-95-4

(3S)-3-(Trifluoromethyl)-1-piperazinecarboxylic acid 1,1-Dimethylethyl Ester

Cat. No.: B585871
CAS No.: 1240587-95-4
M. Wt: 254.253
InChI Key: WCGKHZHOGLVVPU-ZETCQYMHSA-N
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Description

The compound (3S)-3-(Trifluoromethyl)-1-piperazinecarboxylic acid 1,1-Dimethylethyl Ester is a piperazine derivative featuring a trifluoromethyl (-CF₃) group at the 3S position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This structure is significant in medicinal chemistry, as the Boc group enhances stability during synthetic processes, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance .

Properties

IUPAC Name

tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGKHZHOGLVVPU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of trifluoroacetic acid derivatives with piperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of trifluoromethylation reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Trifluoromethyl)-1-piperazinecarboxylic acid 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, sodium hydride, potassium carbonate, and trifluoromethyltrimethylsilane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S)-3-(Trifluoromethyl)-1-piperazinecarboxylic acid 1,1-Dimethylethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Carbamoyl () :

  • The trifluoromethyl group in the target compound confers greater lipophilicity compared to the carbamoyl (-CONH₂) substituent. This difference may influence membrane permeability and binding to hydrophobic targets. The carbamoyl analog, however, exhibits higher polarity, improving solubility in aqueous environments .

Trifluoromethyl vs. Alkyl Groups (): Linear (propyl) and branched (isopropyl) alkyl substituents contribute to moderate lipophilicity but lack the electron-withdrawing effects of -CF₃.

Metabolic Stability :

  • The -CF₃ group is resistant to oxidative metabolism, which may extend the half-life of the target compound compared to alkyl or carbamoyl analogs. This property is advantageous in drug design for sustained activity .

Biological Activity

(3S)-3-(Trifluoromethyl)-1-piperazinecarboxylic acid 1,1-Dimethylethyl Ester, also known by its CAS number 1240587-95-4, is a compound notable for its trifluoromethyl group which enhances its biological activity and stability. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a trifluoromethyl group and a tert-butyl ester. Its molecular formula is C10H17F3N2O2C_{10}H_{17}F_3N_2O_2 with a molecular weight of 254.25 g/mol. The trifluoromethyl group is crucial for increasing lipophilicity and bioactivity, making it a valuable candidate in pharmaceutical development.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The enhanced binding affinity due to the trifluoromethyl group allows the compound to modulate enzyme and receptor activities effectively. Studies indicate that compounds with similar structures can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain regulation and inflammation .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Analgesic Properties : Similar piperazine derivatives have shown efficacy in reducing pain in various animal models. For instance, FAAH inhibitors have been reported to alleviate neuropathic pain and thermal hyperalgesia .
  • Anti-inflammatory Activity : Compounds with similar structural motifs have demonstrated potential in modulating inflammatory responses, suggesting that this compound may also possess anti-inflammatory properties.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameMechanism of ActionNotable Effects
Fluoxetine Selective serotonin reuptake inhibitorAntidepressant
Mefloquine Antimalarial action via inhibition of heme polymerizationTreatment for malaria
Celecoxib COX-2 inhibitorAnti-inflammatory
This compound Modulation of FAAH activityPotential analgesic and anti-inflammatory

This table illustrates how the unique structural features of this compound may confer distinct biological activities compared to other well-known compounds.

Case Studies

Several studies have explored the biological activity of piperazine derivatives, providing insights into their therapeutic potential:

  • Study on FAAH Inhibition : Research conducted on piperazine derivatives indicated that certain modifications enhance their ability to inhibit FAAH effectively. These findings suggest that this compound could be similarly effective in increasing endogenous cannabinoid levels, thereby providing analgesic effects .
  • In Vivo Models : In various rodent models, compounds structurally related to (3S)-3-(Trifluoromethyl)-1-piperazinecarboxylic acid have shown significant reductions in pain responses, indicating a strong potential for clinical applications in pain management .

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